![molecular formula C11H9F3N4O3S B1417559 Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-33-8](/img/structure/B1417559.png)

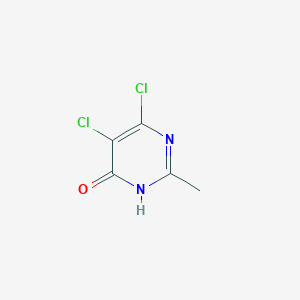

Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate

Overview

Description

The compound is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Antimicrobial Agents

Compounds derived from 2-aminothiazole-4-carboxylate have been studied for their potential as antimicrobial agents. They have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, specific derivatives have exhibited significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . These compounds have also shown antifungal potential against species like Candida glabrata and Candida albicans , with zones of inhibition comparable to or greater than standard drugs like nystatin .

Anti-HIV Agents

The 2-aminothiazole core has been utilized in the synthesis of heterocyclic analogues with therapeutic roles, including anti-HIV agents. The structural flexibility of these compounds allows for the development of diverse analogues that can be optimized for better efficacy against HIV .

Antioxidant Properties

The antioxidant properties of 2-aminothiazole derivatives are another area of interest. These compounds can be designed to scavenge free radicals, potentially contributing to the prevention of oxidative stress-related diseases .

Antitumor Activity

Research has indicated that 2-aminothiazole derivatives can be effective in antitumor applications. Their ability to interact with various biological targets makes them suitable candidates for the development of new anticancer drugs .

Anthelmintic Applications

The anthelmintic activity of 2-aminothiazole compounds is noteworthy. They have been used as starting materials for synthesizing agents that can combat parasitic worms, which is crucial for addressing parasitic infections in both humans and animals .

Anti-inflammatory and Analgesic Agents

These compounds have also been explored for their anti-inflammatory and analgesic properties. They could potentially lead to the development of new medications that can alleviate pain and reduce inflammation without the side effects associated with current drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 2-aminothiazole derivatives with target enzymes. For example, docking studies with the enzyme UDP-N-acetylmuramate/L-alanine ligase have shown that certain derivatives possess strong binding affinities, suggesting their potential as antagonists against this target .

Synthesis of Heterocyclic Analogues

The 2-aminothiazole moiety serves as a versatile starting material for the synthesis of a wide range of heterocyclic analogues. These analogues can be tailored for various pharmacological activities, expanding the scope of therapeutic applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds interact with their targets, causing changes in the cellular environment that lead to their biological effects .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

ethyl 2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O3S/c1-2-21-8(20)5-4-22-10(15-5)18-9-16-6(11(12,13)14)3-7(19)17-9/h3-4H,2H2,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCIEPXUDMOZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)

![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)